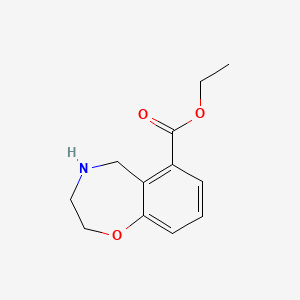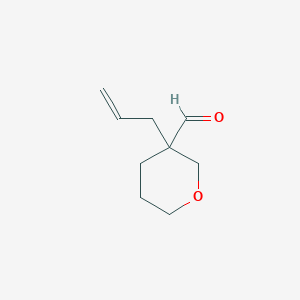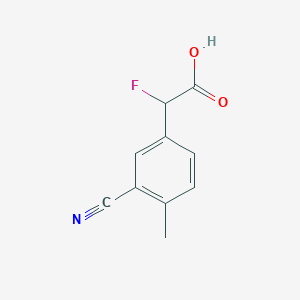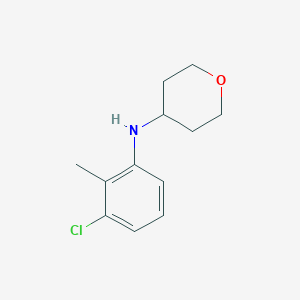![molecular formula C11H22N2 B13288512 (Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13288512.png)
(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine is a chemical compound that features a cyclopropylmethyl group attached to a piperidine ring via an ethylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. The final product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, sulfonates, basic conditions, organic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkylated or sulfonated piperidine derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-2-(piperidin-1-yl)ethan-1-amine
- N-(Cyclopropylmethyl)-N-ethyl-2-(4-piperidinyl)ethanamine
Uniqueness
(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets. Additionally, the presence of the piperidine ring enhances its potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-piperidin-1-ylethanamine |
InChI |
InChI=1S/C11H22N2/c1-2-7-13(8-3-1)9-6-12-10-11-4-5-11/h11-12H,1-10H2 |
InChI Key |
ZHRNDWAHSFFIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13288440.png)

![3-[(Propan-2-ylsulfanyl)methyl]piperidine](/img/structure/B13288448.png)
amine](/img/structure/B13288461.png)


![2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13288488.png)

![(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13288504.png)


![2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13288515.png)
![Propyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13288522.png)
